![molecular formula C19H24FN3OS B5644559 2-(dimethylamino)-2-(2-fluorophenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5644559.png)
2-(dimethylamino)-2-(2-fluorophenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization processes. These methods often start from simple precursors, incorporating specific functional groups through targeted chemical reactions to achieve the desired complex molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure determination of related compounds is typically achieved using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within a molecule. The crystal structure can reveal the geometry, bonding interactions, and overall conformation of the compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of similar compounds is influenced by their functional groups, leading to various chemical reactions such as alkylation, acylation, and ring closure. These reactions expand the chemical diversity and potential applications of these compounds. The reactivity patterns also help in understanding the compound's behavior in biological systems (Roman, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for determining the compound's suitability for different applications. These properties are influenced by the molecular structure and can be analyzed using various physicochemical techniques (Bunev et al., 2013).
Chemical Properties Analysis
Chemical properties, including acidity (pKa values), reactivity towards other chemicals, and stability under different conditions, are essential for understanding the behavior of the compound in chemical and biological systems. These properties can be studied using spectroscopic methods and chemical reactivity tests (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(dimethylamino)-2-(2-fluorophenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3OS/c1-22(2)18(13-8-4-5-9-14(13)20)19(24)23(3)12-17-21-15-10-6-7-11-16(15)25-17/h4-5,8-9,18H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAAJZYTYDZLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1F)C(=O)N(C)CC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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